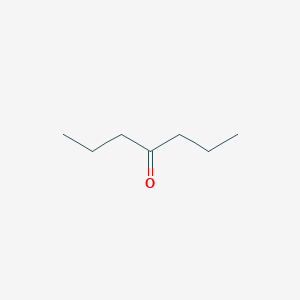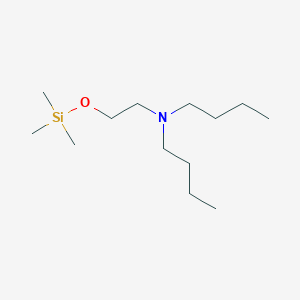
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is a chemical compound used in scientific research for various purposes.
Wirkmechanismus
The exact mechanism of action of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new chemical bonds. It is also believed to act as a ligand in coordination chemistry, forming complexes with metal ions.
Biochemische Und Physiologische Effekte
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- has no known biochemical or physiological effects. It is not used as a drug, and there is no information available on its toxicity or pharmacokinetics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- in lab experiments is its versatility. It can be used in a wide variety of reactions and applications. Additionally, it is relatively easy to synthesize and purify, making it a convenient reagent to work with.
One limitation of using Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is its cost. It is a relatively expensive reagent, which may limit its use in some labs. Additionally, its mechanism of action is not well understood, which may make it difficult to predict its behavior in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- in scientific research. One direction is the development of new synthetic methodologies using Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- as a key reagent. Another direction is the use of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- in the synthesis of new materials and polymers with unique properties. Additionally, the use of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- in the development of new pharmaceuticals and agrochemicals is an area of active research.
Synthesemethoden
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- can be synthesized by reacting dibutylamine with 2-(trimethylsiloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of Dibutylamine, N-(2-(trimethylsiloxy)ethyl)-, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is used in scientific research for various applications. It is commonly used as a reagent in organic synthesis for the preparation of various chemical compounds. It is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- is used in the development of new materials and polymers.
Eigenschaften
CAS-Nummer |
17048-36-1 |
|---|---|
Produktname |
Dibutylamine, N-(2-(trimethylsiloxy)ethyl)- |
Molekularformel |
C13H31NOSi |
Molekulargewicht |
245.48 g/mol |
IUPAC-Name |
N-butyl-N-(2-trimethylsilyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C13H31NOSi/c1-6-8-10-14(11-9-7-2)12-13-15-16(3,4)5/h6-13H2,1-5H3 |
InChI-Schlüssel |
KJLJXWIGJMLONY-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCO[Si](C)(C)C |
Kanonische SMILES |
CCCCN(CCCC)CCO[Si](C)(C)C |
Andere CAS-Nummern |
17048-36-1 |
Synonyme |
N-[2-(Trimethylsiloxy)ethyl]-N,N-dibutylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



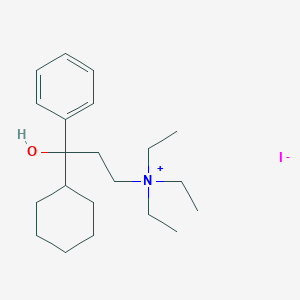
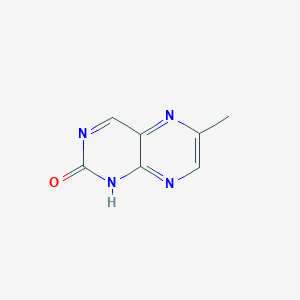
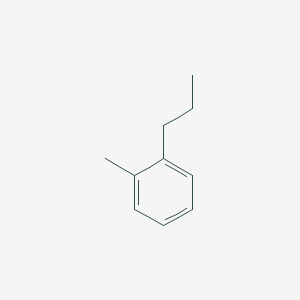
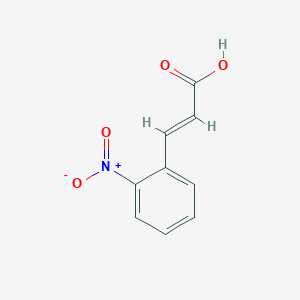
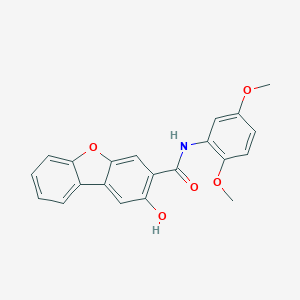
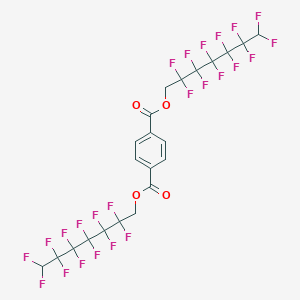
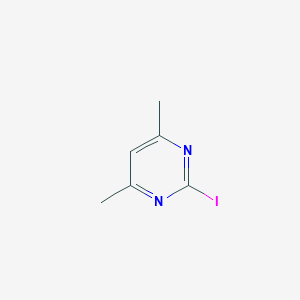
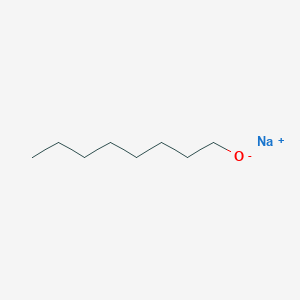
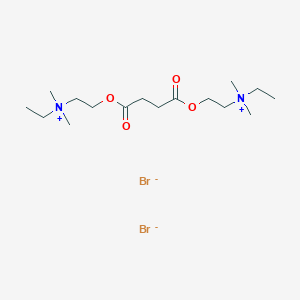
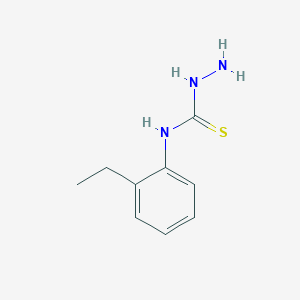
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
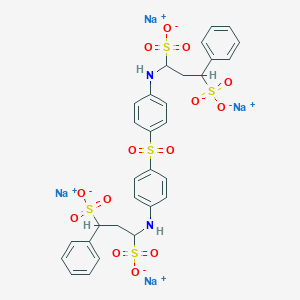
![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)
